(4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione
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Overview
Description
The compound (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrrolidine-2,3-dione core, substituted with a 2,5-dimethoxyphenyl group, a 6-fluoro-1,3-benzothiazol-2-yl group, and a furan-2-yl(hydroxy)methylidene group. This unique arrangement of functional groups suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione typically involves multi-step organic synthesis. A possible synthetic route could include:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate dione precursors.
Introduction of the 2,5-Dimethoxyphenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the 6-Fluoro-1,3-benzothiazol-2-yl Group: This could be done via a nucleophilic substitution reaction.
Addition of the Furan-2-yl(hydroxy)methylidene Group: This step might involve a condensation reaction with a furan derivative.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,3-dione core.
Substitution: The benzothiazole and phenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, the compound could be investigated for its potential as a pharmaceutical agent. The presence of the benzothiazole and furan groups suggests it might interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its structural features suggest it might have activity against certain diseases, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of dyes, pigments, or other functional materials.
Mechanism of Action
The mechanism of action of (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.
Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-5-(2,5-dimethoxyphenyl)-1-(benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: Lacks the fluoro group.
(4E)-5-(2,5-dimethoxyphenyl)-1-(6-chloro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione: Contains a chloro group instead of fluoro.
Uniqueness
The presence of the 6-fluoro-1,3-benzothiazol-2-yl group in (4E)-5-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-yl(hydroxy)methylidene]pyrrolidine-2,3-dione may confer unique properties, such as enhanced biological activity or different reactivity compared to similar compounds without the fluoro substitution.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in comparison to similar molecules
Properties
Molecular Formula |
C24H17FN2O6S |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
2-(2,5-dimethoxyphenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H17FN2O6S/c1-31-13-6-8-16(32-2)14(11-13)20-19(21(28)17-4-3-9-33-17)22(29)23(30)27(20)24-26-15-7-5-12(25)10-18(15)34-24/h3-11,20,29H,1-2H3 |
InChI Key |
NBQIAFGTSGMVDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
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